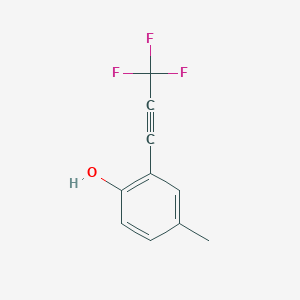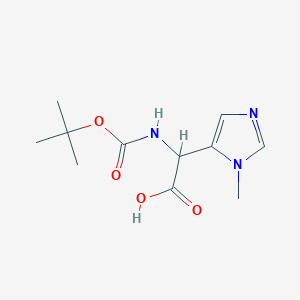
2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid is a synthetic organic compound that features both an imidazole ring and a tert-butoxycarbonyl (Boc) protecting group. Compounds like this are often used in peptide synthesis and medicinal chemistry due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl group: This is usually done by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with acetic acid: The final step involves coupling the Boc-protected imidazole derivative with acetic acid or its derivatives under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring is less common but can be achieved using strong reducing agents.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Deprotected amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with imidazole-containing compounds.
Medicine
Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. In medicinal chemistry, its imidazole ring may interact with biological targets such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butoxycarbonylamino)-2-(1H-imidazol-4-yl)acetic acid: Similar structure but with a different position of the imidazole ring.
N-Boc-1-methyl-1H-imidazole-5-carboxylic acid: Contains a carboxylic acid group instead of an acetic acid moiety.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid is unique due to its specific combination of a Boc-protected amino group and an imidazole ring, which provides stability and reactivity suitable for various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H17N3O4 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
2-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-6-14(7)4/h5-6,8H,1-4H3,(H,13,17)(H,15,16) |
InChI-Schlüssel |
CZXFNLMSXWRADH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1=CN=CN1C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


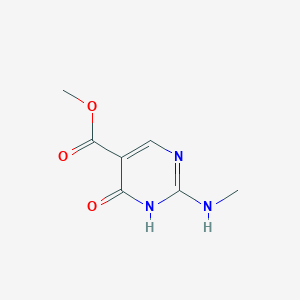
![[1-(Bromomethyl)cyclopropyl]cyclohexane](/img/structure/B13168663.png)

![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate](/img/structure/B13168674.png)

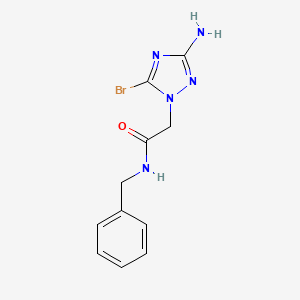
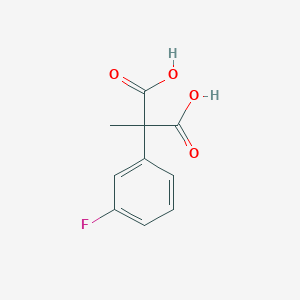

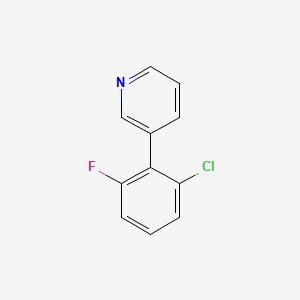
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid](/img/structure/B13168724.png)

